molecular formula C7H9N3S B1415755 N,N-dimethyl-1H-thieno[2,3-c]pyrazol-3-amine CAS No. 2227272-46-8

N,N-dimethyl-1H-thieno[2,3-c]pyrazol-3-amine

Cat. No. B1415755
CAS RN: 2227272-46-8
M. Wt: 167.23 g/mol
InChI Key: ZOXWSUNJSXVMSJ-UHFFFAOYSA-N
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Description

“N,N-dimethyl-1H-thieno[2,3-c]pyrazol-3-amine” is a chemical compound with the CAS Number: 2227272-46-8 . It has a molecular weight of 167.23 and its molecular formula is C7H9N3S . This compound is in solid form at ambient temperature .


Molecular Structure Analysis

The InChI code for “N,N-dimethyl-1H-thieno[2,3-c]pyrazol-3-amine” is 1S/C7H9N3S/c1-10(2)6-5-3-4-11-7(5)9-8-6/h3-4H,1-2H3, (H,8,9) . This indicates the connectivity and hydrogen count of the molecule’s atoms.


Physical And Chemical Properties Analysis

“N,N-dimethyl-1H-thieno[2,3-c]pyrazol-3-amine” is a solid at ambient temperature . Its molecular weight is 167.23 and its molecular formula is C7H9N3S .

Scientific Research Applications

Synthesis and Catalysis

  • Novel Synthesis Techniques : Innovative synthesis methods for pyrazole derivatives, including N,N-dimethyl-1H-thieno[2,3-c]pyrazol-3-amine, have been developed. These methods often involve multi-component reactions, indicating the compound's utility in complex organic synthesis (Gunasekaran, Prasanna, & Perumal, 2014).

  • Catalysis : Some research focuses on using N,N-dimethyl-1H-thieno[2,3-c]pyrazol-3-amine in catalytic processes. For example, it's been utilized in the synthesis of highly functionalized pyrazolo[3,4-b]pyridines (Chigorina et al., 2019).

Material Science and Polymer Chemistry

  • Photovoltaic Devices : Thieno[2,3-c]pyrazol-3-amine derivatives have been used in the synthesis of copolymers for photovoltaic devices. These polymers exhibit unique optical properties and energy levels suitable for solar energy applications (Zhou et al., 2010).

  • Electronic Properties : Studies have also investigated the electronic properties of these compounds, particularly their absorption spectra and vibrational properties, which are crucial for their application in electronic materials (Damasceno et al., 2019).

Biological and Pharmaceutical Research

  • Biological Activity : Research into the biological activities of these compounds has been conducted, with studies exploring their potential as antitumor, antifungal, and antibacterial agents. This highlights the potential medicinal applications of these derivatives (Titi et al., 2020).

  • Ser/Thr Kinase Inhibitors : Some derivatives have been identified as promising inhibitors of Ser/Thr protein kinases, indicating their potential in developing new pharmacological treatments (Loidreau et al., 2012).

Advanced Chemical Reactions

  • Halogenation and Functionalization : Studies have been conducted on the halogenation of pyrazol-5-amines, a process relevant to N,N-dimethyl-1H-thieno[2,3-c]pyrazol-3-amine, providing methods for synthesizing novel halogenated derivatives (He et al., 2021).

  • Diverse Chemical Libraries : The compound has been used to generate diverse libraries of compounds, indicating its versatility in synthetic chemistry (Roman, 2013).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302+H312+H332;H315;H319;H335, and precautionary statements include P271;P260;P280 .

properties

IUPAC Name

N,N-dimethyl-2H-thieno[2,3-c]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3S/c1-10(2)6-5-3-4-11-7(5)9-8-6/h3-4H,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOXWSUNJSXVMSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C2C=CSC2=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-1H-thieno[2,3-c]pyrazol-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-dimethyl-1H-thieno[2,3-c]pyrazol-3-amine
Reactant of Route 2
N,N-dimethyl-1H-thieno[2,3-c]pyrazol-3-amine
Reactant of Route 3
N,N-dimethyl-1H-thieno[2,3-c]pyrazol-3-amine
Reactant of Route 4
N,N-dimethyl-1H-thieno[2,3-c]pyrazol-3-amine
Reactant of Route 5
N,N-dimethyl-1H-thieno[2,3-c]pyrazol-3-amine
Reactant of Route 6
N,N-dimethyl-1H-thieno[2,3-c]pyrazol-3-amine

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